4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
CAS No.: 2098107-38-9
Cat. No.: VC3425832
Molecular Formula: C13H19ClFN
Molecular Weight: 243.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098107-38-9 |
|---|---|
| Molecular Formula | C13H19ClFN |
| Molecular Weight | 243.75 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H18FN.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-2,5-6,11,13H,3-4,7-9,15H2;1H |
| Standard InChI Key | TYINOGYQMYNDOC-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CC2=CC=C(C=C2)F)N.Cl |
| Canonical SMILES | C1CC(CCC1CC2=CC=C(C=C2)F)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride features a cyclohexyl ring with an amino group at position 1 and a 4-fluorobenzyl substituent at position 4. The compound's structural components include:
-
A cyclohexan-1-amine backbone
-
A 4-fluorophenyl group connected via a methyl linker
-
A hydrochloride salt formation at the amine group
This structure is similar to related compounds such as 4-(4-fluorophenyl)cyclohexan-1-amine hydrochloride, which lacks the methyl linker between the cyclohexyl and fluorophenyl groups . The molecular structure can be represented using various chemical notations, including SMILES and InChI formats, which facilitate its identification in chemical databases and literature.
Physical Properties
The physical properties of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride are influenced by its molecular structure and salt formation. While specific data for this exact compound is limited in the provided sources, properties can be inferred from related structures:
| Property | Value | Note |
|---|---|---|
| Molecular Formula | C13H19ClFN | Includes the HCl salt |
| Molecular Weight | ~243.75 g/mol | Calculated based on atomic weights |
| Physical State | Crystalline solid | Typical for hydrochloride salts |
| Solubility | Soluble in water; moderately soluble in alcohols | Enhanced by the hydrochloride salt formation |
| Melting Point | Likely between 180-260°C | Based on similar cyclohexylamine hydrochlorides |
The compound's hydrochloride salt formation significantly impacts its physical properties, particularly enhancing water solubility compared to the free base form, which is advantageous for biological applications and pharmaceutical formulations.
Chemical Properties
The chemical reactivity of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is dictated by its functional groups:
The compound's stability is enhanced by the fluorophenyl group, as fluorine substitution often increases metabolic stability by preventing oxidative degradation at the aromatic ring position.
Synthesis Methods
Laboratory Synthesis
The synthesis of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride likely follows similar pathways to those used for related cyclohexylamine derivatives. A potential synthetic route may involve:
-
Preparation of 4-[(4-fluorophenyl)methyl]cyclohexanone through a Friedel-Crafts alkylation or similar reaction.
-
Conversion of the ketone to an amine via reductive amination, potentially using sodium cyanoborohydride or sodium borohydride with ammonium acetate.
-
Formation of the hydrochloride salt by treating the free amine with hydrogen chloride in an appropriate solvent such as diethyl ether or methanol .
The laboratory synthesis would require careful control of reaction conditions, including temperature, pressure, and pH, to maximize yield and purity. Based on synthesis methods for similar compounds, the process might involve several purification steps, including recrystallization from solvents like methylene chloride and ethyl acetate .
Industrial Production
Industrial production of this compound would likely employ optimized versions of laboratory synthesis methods, with modifications for scale, efficiency, and cost-effectiveness. Key considerations would include:
Based on industrial methods used for similar compounds, production might involve heating reaction mixtures at specific temperatures (e.g., 100-180°C) under controlled conditions, followed by careful cooling, extraction, and purification processes .
Biological Activity and Pharmacological Properties
Receptor Interactions
The biological activity of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride likely stems from its structural features that enable specific interactions with biological targets. While direct data on this compound is limited, comparable fluorophenyl-containing cyclohexylamines have demonstrated:
-
Interactions with various receptor systems, including potential modulation of neurotransmitter receptors.
-
Enhanced binding affinity due to the fluorophenyl group, which can form specific interactions with receptor binding pockets.
-
The cyclohexylamine backbone may contribute to conformational flexibility, allowing the molecule to adopt optimal geometries for receptor binding.
The presence of the methyl linker between the cyclohexyl and fluorophenyl groups in this compound likely influences its receptor binding properties compared to direct analogs, potentially altering its affinity and selectivity for specific targets.
Comparison with Structural Analogs
Understanding the relationship between 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride and its structural analogs provides valuable insights into its potential properties and applications:
Current Research and Future Directions
Current research on cyclohexylamine derivatives containing fluorophenyl groups suggests several promising directions for future investigation of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride:
-
Receptor binding studies to identify specific molecular targets and characterize binding affinities and selectivity profiles.
-
Structure-activity relationship (SAR) analyses comparing this compound with its analogs to understand how the methyl linker affects biological activity.
-
Potential applications in medicinal chemistry as a building block for the development of novel therapeutic agents targeting specific diseases or conditions.
-
Investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, which are critical for assessing its potential as a drug candidate or pharmacological tool.
Future research might also explore potential applications beyond traditional pharmaceuticals, such as use in chemical biology as a probe for studying specific biological pathways or as a component in diagnostic tools.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume